molecular formula C19H14F2N2O2S B2820422 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 1797078-88-6

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2820422
CAS No.: 1797078-88-6
M. Wt: 372.39
InChI Key: LNJKKZVAYYJQPK-UHFFFAOYSA-N
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Description

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea is an organic compound that features a thiophene ring substituted with a benzoyl group and a urea moiety attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:

  • Formation of the Benzoylthiophene Intermediate

      Starting Material: 2-thiophenemethanol.

      Reaction: Benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

      Conditions: Room temperature to reflux conditions, depending on the reactivity of the starting materials.

  • Urea Formation

      Intermediate: 5-Benzoyl-2-thiophenemethanol.

      Reaction: Conversion to the corresponding isocyanate using phosgene or a phosgene substitute like triphosgene.

      Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.

  • Final Coupling

      Intermediate: 5-Benzoyl-2-thiophenemethyl isocyanate.

      Reaction: Coupling with 2,6-difluoroaniline to form the final urea compound.

      Conditions: Mild heating may be required to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under strong reducing conditions.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Benzyl-substituted thiophene derivatives.

    Substitution: Nucleophile-substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or structural characteristics provided by the thiophene and urea moieties.

Mechanism of Action

The mechanism of action of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzoyl and difluorophenyl groups could facilitate binding to hydrophobic pockets, while the urea moiety could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Benzoylthiophen-2-yl)methyl)-3-phenylurea: Similar structure but lacks the difluorophenyl group.

    1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-fluorophenyl)urea: Contains a single fluorine atom on the phenyl ring.

    1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,4-difluorophenyl)urea: Fluorine atoms are positioned differently on the phenyl ring.

Uniqueness

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the benzoylthiophene and difluorophenyl moieties provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

1-[(5-benzoylthiophen-2-yl)methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S/c20-14-7-4-8-15(21)17(14)23-19(25)22-11-13-9-10-16(26-13)18(24)12-5-2-1-3-6-12/h1-10H,11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJKKZVAYYJQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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